Cas no 1315366-10-9 (4-Methylquinoline-8-sulfonamide)
4-Methylquinoline-8-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-methylquinoline-8-sulfonamide
- 4-Methylquinoline-8-sulfonamide
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- Inchi: 1S/C10H10N2O2S/c1-7-5-6-12-10-8(7)3-2-4-9(10)15(11,13)14/h2-6H,1H3,(H2,11,13,14)
- InChI Key: ZAFJGWOBSVYACM-UHFFFAOYSA-N
- SMILES: S(C1=CC=CC2=C(C)C=CN=C21)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 323
- XLogP3: 1.3
- Topological Polar Surface Area: 81.4
4-Methylquinoline-8-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M354863-10mg |
4-methylquinoline-8-sulfonamide |
1315366-10-9 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M354863-50mg |
4-methylquinoline-8-sulfonamide |
1315366-10-9 | 50mg |
$ 210.00 | 2022-06-03 | ||
| TRC | M354863-100mg |
4-methylquinoline-8-sulfonamide |
1315366-10-9 | 100mg |
$ 340.00 | 2022-06-03 | ||
| Chemenu | CM411248-250mg |
4-methylquinoline-8-sulfonamide |
1315366-10-9 | 95%+ | 250mg |
$469 | 2022-06-13 | |
| Chemenu | CM411248-500mg |
4-methylquinoline-8-sulfonamide |
1315366-10-9 | 95%+ | 500mg |
$744 | 2022-06-13 | |
| Chemenu | CM411248-1g |
4-methylquinoline-8-sulfonamide |
1315366-10-9 | 95%+ | 1g |
$948 | 2022-06-13 | |
| Enamine | EN300-79491-0.05g |
4-methylquinoline-8-sulfonamide |
1315366-10-9 | 95% | 0.05g |
$202.0 | 2023-02-12 | |
| Enamine | EN300-79491-0.1g |
4-methylquinoline-8-sulfonamide |
1315366-10-9 | 95% | 0.1g |
$301.0 | 2023-02-12 | |
| Enamine | EN300-79491-0.25g |
4-methylquinoline-8-sulfonamide |
1315366-10-9 | 95% | 0.25g |
$431.0 | 2023-02-12 | |
| Enamine | EN300-79491-0.5g |
4-methylquinoline-8-sulfonamide |
1315366-10-9 | 95% | 0.5g |
$679.0 | 2023-02-12 |
4-Methylquinoline-8-sulfonamide Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 4-Methylquinoline-8-sulfonamide
4-Methylquinoline-8-sulfonamide: A Comprehensive Overview
4-Methylquinoline-8-sulfonamide (CAS No: 1315366-10-9) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its quinoline scaffold with a methyl group at position 8 and a sulfonamide moiety, has garnered attention due to its potential applications in drug discovery and materials science. Recent studies have highlighted its unique properties, making it a focal point for researchers exploring novel therapeutic agents and advanced materials.
The molecular structure of 4-Methylquinoline-8-sulfonamide is defined by its quinoline ring system, which serves as a versatile platform for functionalization. The methyl group at position 4 introduces steric effects that can influence the compound's reactivity and solubility, while the sulfonamide group at position 8 enhances its bioavailability and pharmacokinetic properties. These features make it an attractive candidate for designing drugs targeting various biological pathways.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-Methylquinoline-8-sulfonamide through multi-step processes involving palladium-catalyzed coupling reactions and sulfonation techniques. Researchers have optimized these methods to achieve high yields and purity, ensuring scalability for potential industrial applications.
In the realm of pharmacology, 4-Methylquinoline-8-sulfonamide has shown promise as a lead compound for developing inhibitors of key enzymes involved in diseases such as cancer and neurodegenerative disorders. Preclinical studies have demonstrated its ability to modulate enzyme activity through selective binding, suggesting its potential as a therapeutic agent.
Beyond pharmacology, 4-Methylquinoline-8-sulfonamide has found applications in materials science, particularly in the development of advanced polymers and optoelectronic devices. Its unique electronic properties make it suitable for enhancing the performance of organic semiconductors, contributing to the next generation of flexible electronics.
Recent research has also explored the environmental impact of 4-Methylquinoline-8-sulfonamide, with studies focusing on its biodegradability and eco-toxicological effects. These investigations are crucial for ensuring sustainable practices in its production and application.
In conclusion, 4-Methylquinoline-8-sulfonamide (CAS No: 1315366-10-9) stands as a multifaceted compound with diverse applications across multiple disciplines. Its structural versatility, coupled with recent breakthroughs in synthesis and application, positions it as a key player in future scientific advancements.
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